molecular formula C12H10BrNO3 B160566 Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate CAS No. 127919-32-8

Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate

Cat. No. B160566
M. Wt: 296.12 g/mol
InChI Key: IFMPSXDSMLDCNJ-UHFFFAOYSA-N
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Description

Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate is a chemical compound with the molecular formula C12H10BrNO3 . It has a molecular weight of 296.12 . The compound is a pale-yellow to yellow-brown solid at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate is 1S/C12H10BrNO3/c1-2-16-12(15)10-11(17-7-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 . This indicates the presence of an ethyl group, a bromophenyl group, an oxazole ring, and a carboxylate group in the molecule .


Physical And Chemical Properties Analysis

Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate is a pale-yellow to yellow-brown solid at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Functionalization

  • Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate is utilized in palladium-catalyzed direct (hetero)arylation, offering an efficient access to (hetero)aryloxazoles. This method enables the synthesis of natural products like balsoxin and texaline (Verrier, Marsais et al., 2008).
  • It is also involved in the synthesis of functionalized 1,3-oxazoline-2-thiones, highlighting its versatility in creating diverse organic compounds (Yavari, Hossaini et al., 2008).

Structural Analysis and Derivatives

  • The compound has been used to produce derivatives like 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, which was thoroughly analyzed using techniques like X-ray crystallography and NMR (Wang, Dong et al., 2009).
  • It acts as a building block in radical cyclization reactions for synthesizing complex heterocycles, demonstrating its role in advancing synthetic chemistry (Allin, Bowman et al., 2005).

Pharmaceutical and Medicinal Applications

  • Derivatives of ethyl 5-(4-bromophenyl)oxazole-4-carboxylate are explored in medicinal chemistry, particularly in synthesizing compounds with potential antimicrobial, antilipase, and antiurease activities (Başoğlu, Ulker et al., 2013).

Photophysical Properties and Applications

  • Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate derivatives exhibit interesting photophysical characteristics. Their fluorescent properties and solvent sensitivity make them viable candidates for use as fluorescent probes in various applications (Ferreira, Castanheira et al., 2010).

Safety And Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, and rinsing mouth if swallowed .

Future Directions

The future directions for research on Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate and similar compounds could involve further exploration of their biological activities. Oxazole derivatives have been found to exhibit a wide range of biological activities, making them of interest in the development of new pharmaceuticals . Further studies could also explore the synthesis of new oxazole derivatives and the investigation of their properties and potential applications .

properties

IUPAC Name

ethyl 5-(4-bromophenyl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-16-12(15)10-11(17-7-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMPSXDSMLDCNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374494
Record name ethyl 5-(4-bromophenyl)oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate

CAS RN

127919-32-8
Record name ethyl 5-(4-bromophenyl)oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 127919-32-8
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Synthesis routes and methods

Procedure details

Prepared from 4-bromobenzoyl chloride according to the procedure outlined for ethyl 5-(4-methoxyphenyl)oxazole-4-carboxylate in example M-1. 1H NMR (DMSO) δ 1.42 (3H, t), 4.42 (2H, q), 7.61 (2H, d), 7.92 (1H, s), 7.99 (2H, d). LCMS (1) Rt: 2.10 min; m/z (ES+) 268/270 MH+-Et.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Wang, SJ Ma, JC Lou, WW Sun… - The Journal of Organic …, 2023 - ACS Publications
The cycloaddition reaction of N-hydroxysuccinimide ester and isocyanatoacetate catalyzed by copper was described. A series of 4,5-disubstituted oxazole compounds, including ones …
Number of citations: 4 pubs.acs.org

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